molecular formula C17H12FN5O B2713288 6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893935-84-7

6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2713288
CAS No.: 893935-84-7
M. Wt: 321.315
InChI Key: BUVWZTAGTGYFHG-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. The substituents at positions 3 and 6—3-fluorophenyl and benzyl groups, respectively—impart distinct physicochemical and biological properties.

Properties

IUPAC Name

6-benzyl-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O/c18-13-7-4-8-14(9-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-5-2-1-3-6-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVWZTAGTGYFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at elevated temperatures . Another approach includes the use of triethyl orthoacetate and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been studied for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Positions 3 and 6

Compound Name Position 3 Substituent Position 6 Substituent Key Structural Features Reference
6-Benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-Fluorophenyl Benzyl Meta-fluorine enhances polarity; benzyl increases lipophilicity.
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 2-Chlorobenzyl 2,4-Difluorobenzyl Halogenated benzyl groups may improve metabolic stability but reduce solubility.
6-Benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-Methoxyphenyl Benzyl Methoxy group increases electron density, potentially altering receptor interactions.
2-(4-Chlorophenyl)-6-hexyl-2,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 4-Chlorophenyl Hexyl Hexyl chain enhances lipophilicity; para-chlorine may sterically hinder binding.
6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl] derivative 3-Fluorophenylmethyl Oxadiazole-linked dimethoxyphenyl Oxadiazole introduces hydrogen bond acceptors; dimethoxy groups improve solubility.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) at position 3 may enhance binding to targets like viral proteases or receptors, as seen in anti-CHIKV activity . Methoxy groups (electron-donating) could reduce efficacy in such contexts .

Physical Properties

  • Melting Points :
    • The target compound’s analogs exhibit wide melting point ranges. For example, 2-(4-chlorophenyl)-6-hexyl derivative (10a) has a melting point of 78°C, while the nitro-substituted analog (10b) melts at 190°C due to stronger intermolecular interactions from the nitro group .
    • The oxadiazole-containing derivative (CAS 1040639-91-5) likely has higher thermal stability due to its rigid heterocyclic substituent .

Biological Activity

6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their potential therapeutic applications in various diseases, including cancer and inflammation. The unique structure of this compound, characterized by a triazole ring fused with a pyrimidine ring and specific substituents, enhances its biological activity.

  • Molecular Formula : C17H12FN5O
  • Molecular Weight : 321.3085 g/mol
  • CAS Number : 892480-66-9
  • SMILES Notation : Fc1ccc(cc1)n1nnc2c1ncn(c2=O)Cc1ccccc1

Research indicates that the biological activity of this compound primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation and is a target for cancer therapy. By inhibiting CDK2 activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies. Below is a summary of its key activities:

Biological Activity Description
Anticancer Activity Exhibits significant cytotoxic effects on various cancer cell lines including MCF7 and A549.
CDK Inhibition Inhibits CDK2 with potential implications for cancer treatment.
Anti-inflammatory Shows promise in reducing inflammation in preclinical models.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance:

  • MCF7 Cell Line : The compound showed an IC50 value of approximately 12 µM.
  • A549 Cell Line : Demonstrated significant growth inhibition with an IC50 value of around 26 µM.

These findings suggest that the compound could be developed as a potential anticancer agent.

CDK2 Inhibition

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of CDK2. Experimental data indicate that it binds effectively to the ATP-binding site of CDK2, leading to decreased kinase activity. This interaction was characterized by:

  • Binding Affinity : High affinity for CDK2 with Kd values indicating strong binding.
  • Cell Cycle Arrest : Induction of G1/S phase arrest in treated cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-benzyl-3-(3-fluorophenyl)-triazolopyrimidin-7-one, and how are intermediates purified?

  • Methodology :

  • Multi-step synthesis : Begin with cyclocondensation of substituted pyrimidine precursors under acidic conditions (e.g., H₂SO₄ catalysis) to form the triazolo-pyrimidine core .

  • Benzylation : Introduce the benzyl group via nucleophilic substitution using benzyl chloride in DMF with K₂CO₃ as a base .

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

    • Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1H₂SO₄, 80°C, 6h6592%
2BnCl, K₂CO₃, DMF7895%

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (SHELXL software) resolves the triazolopyrimidine core and substituent orientations. Crystallization is achieved via slow evaporation in ethanol .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, fluorophenyl coupling in aromatic regions) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 377.1024) .

Q. What in vitro biological screening models are used to assess initial bioactivity?

  • Methodology :

  • Anticancer assays : Test against MCF-7 (breast) and A-549 (lung) cell lines using MTT assays (IC₅₀ values typically 10–50 µM) .
  • Antiviral screening : Evaluate inhibition of Chikungunya virus (CHIKV) replication in Vero cells via plaque reduction assays (EC₅₀ reported at ~15 µM) .

Advanced Research Questions

Q. How is regioselectivity controlled during the formation of the triazolo-pyrimidine core?

  • Methodology :

  • Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor the 1,2,3-triazole regioisomer over alternative cyclization products.
  • Catalytic additives : Introduce Cu(I) salts (e.g., CuBr) to stabilize transition states and suppress side reactions .
  • DFT calculations : Model reaction pathways to predict regioselectivity (Gaussian 09, B3LYP/6-31G*) .

Q. What structural features drive affinity for cannabinoid receptors or antiviral targets?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorophenyl group : Enhances lipophilicity and π-π stacking with CB2 receptor pockets (docking scores: ΔG = -9.2 kcal/mol) .
  • Benzyl substituent : Modulates metabolic stability (t₁/₂ > 120 min in liver microsomes) .
    • Table :
DerivativeR₁ (Position 3)R₂ (Position 6)CB2 Binding (Ki, nM)
13-FluorophenylBenzyl12.4
24-ChlorophenylMethyl48.7

Q. How are crystallographic challenges (e.g., disorder, twinning) resolved for this compound?

  • Methodology :

  • Data collection : Use synchrotron radiation (λ = 0.7 Å) to improve resolution (<1.0 Å) for disordered fluorophenyl groups .
  • Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning (twin fraction ~0.3) .
  • Validation : Check with PLATON’s ADDSYM to avoid overinterpretation of pseudosymmetry .

Q. What in vivo models validate efficacy, and how is pharmacokinetic (PK) data optimized?

  • Methodology :

  • Murine CHIKV model : Administer 50 mg/kg/day (oral) to reduce viral load by 90% in footpad assays .
  • PK optimization : Introduce PEGylated prodrugs to enhance bioavailability (AUC increased from 5.2 to 18.7 µg·h/mL) .

Key Data Contradictions

  • Antiviral vs. cytotoxicity : While CHIKV inhibition is observed at 15 µM, cytotoxicity in Vero cells (CC₅₀ = 45 µM) suggests a narrow therapeutic window. Adjust fluorophenyl substitution to improve selectivity .
  • Crystallographic disorder : Fluorophenyl torsional angles vary between studies (e.g., 15° vs. 32°), indicating conformational flexibility. Use dynamic NMR to validate solution-state behavior .

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